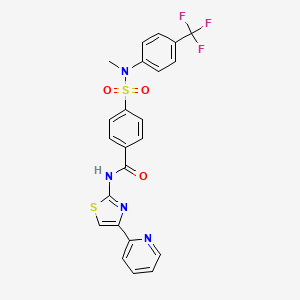
SSTC3
Overview
Description
SSTC3 is a chemical compound known for its role as an activator of casein kinase 1 alpha (CK1α). It has a dissociation constant (Kd) of 32 nanomolar. This compound exhibits potential antitumor activity by inhibiting WNT signaling and suppressing the growth of Sonic Hedgehog (SHH) medulloblastoma tumors. Additionally, this compound is a potent inhibitor of hypoxia-inducible factor 1 alpha (HIF1α) with a Kd of 32 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SSTC3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in bulk quantities and is available in different forms, such as solid powder and solutions in dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
Types of Reactions
SSTC3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms of this compound .
Scientific Research Applications
SSTC3 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a research tool to study the activation of casein kinase 1 alpha and its effects on various signaling pathways.
Biology: The compound is used to investigate the role of WNT signaling and SHH pathways in cellular processes and tumor growth.
Medicine: this compound has potential therapeutic applications in the treatment of cancers, particularly those resistant to other treatments. .
Mechanism of Action
SSTC3 exerts its effects by activating casein kinase 1 alpha, which phosphorylates and destabilizes GLI transcription factors. This inhibition of GLI transcription factors leads to the suppression of SHH signaling. This compound also inhibits WNT signaling by acting downstream of the vismodegib target SMOOTHENED (SMO). The compound accumulates in the brain and inhibits the growth of SHH medulloblastoma tumors, blocking metastases and increasing overall survival in preclinical models .
Comparison with Similar Compounds
SSTC3 is unique in its ability to activate casein kinase 1 alpha and inhibit both WNT and SHH signaling pathways. Similar compounds include:
Pyrvinium: Another casein kinase 1 activator, but with poor bioavailability compared to this compound.
Vismodegib: An inhibitor of SMOOTHENED (SMO) in the SHH pathway, but this compound acts downstream of SMO, making it effective against SMO inhibitor-resistant tumors
This compound stands out due to its better pharmacokinetic properties, minimal gastrointestinal toxicity, and ability to penetrate the brain, making it a promising candidate for treating drug-resistant tumors .
Properties
IUPAC Name |
4-[methyl-[4-(trifluoromethyl)phenyl]sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFAATUFWDDUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2837767.png)
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B2837770.png)
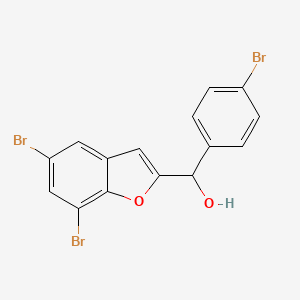
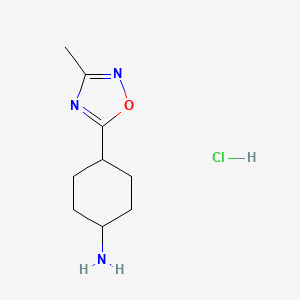
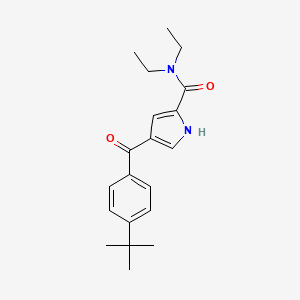
![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2837779.png)
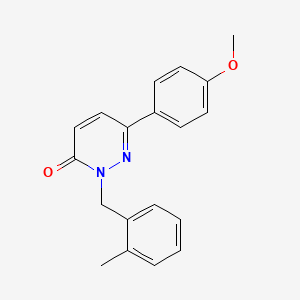
![2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2837781.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B2837782.png)
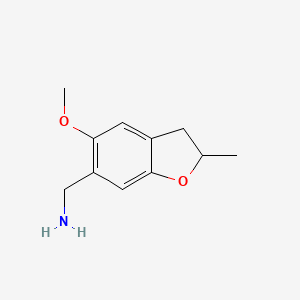
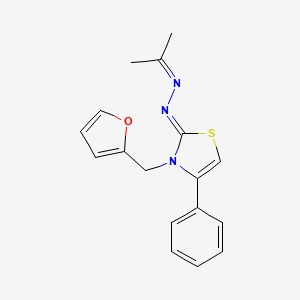
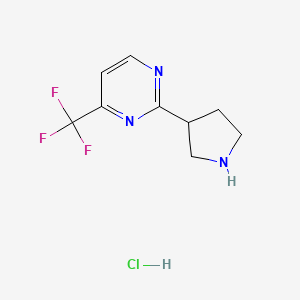
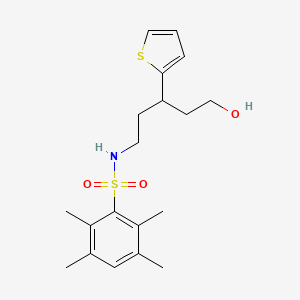
![Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2837788.png)
